molecular formula C11H20N2O2 B8103112 5-(Boc-amino)-5-aza-spiro[2.4]heptane

5-(Boc-amino)-5-aza-spiro[2.4]heptane

Cat. No.: B8103112
M. Wt: 212.29 g/mol
InChI Key: IRACYECLZUTTNW-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Organic and Medicinal Chemistry

Inherent Three-Dimensionality and Conformational Control

A primary advantage of spirocyclic scaffolds is their inherent three-dimensionality. bldpharm.comenamine.netenamine.net Unlike flat aromatic rings, the fusion of two rings through a single spiro-atom forces the constituent rings into perpendicular or near-perpendicular orientations. This rigid, well-defined geometry allows for the precise projection of functional groups into three-dimensional space. tandfonline.com

This structural rigidity is a powerful tool in drug design. By locking the conformation of a molecule, a spirocyclic core can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. enamine.net This conformational restriction helps to maintain the favored orientation of functional groups required for specific interactions with protein binding sites. bldpharm.com Proline analogues, for instance, are known to introduce critical conformational constraints in peptide chains that are essential for biological activity. mdpi.com

Exploration of Underexplored Chemical Space

The pursuit of novel therapeutics necessitates the exploration of new areas of chemical space. Spirocyclic compounds, with their high sp³-carbon content and complex three-dimensional shapes, provide access to regions of chemical space that are largely unoccupied by traditional, flatter molecules. enamine.netsigmaaldrich.com This expansion into novel structural territory increases the probability of discovering new and effective interactions with biological targets. nih.gov The development of diverse libraries of spirocyclic building blocks is a key strategy for systematically investigating this underexplored space in the search for new drug leads. sigmaaldrich.comnih.gov

Structural Characteristics and Chemical Context of 5-Azaspiro[2.4]heptane Systems

The 5-(Boc-amino)-5-aza-spiro[2.4]heptane scaffold is a prime example of a spirocycle that has garnered significant attention, particularly as a key building block in advanced pharmaceutical synthesis. nbinno.comnbinno.comnbinno.com Its structure and the strategic placement of the Boc protecting group are central to its utility.

Structural Features of the Bicyclic Azaspiro[2.4]heptane Moiety

The core of 5-azaspiro[2.4]heptane consists of a cyclopropane (B1198618) ring fused to a pyrrolidine (B122466) ring. The spiro-junction involves one of the cyclopropane carbons and the C4-position of the pyrrolidine ring. This arrangement creates a compact and rigid bicyclic system. The presence of the nitrogen atom within the five-membered ring introduces polarity and a site for further functionalization.

A closely related and extensively studied derivative is (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, which has proven to be an indispensable intermediate in the synthesis of the antiviral drug Ledipasvir, used for the treatment of Hepatitis C. mdpi.comnbinno.comnbinno.com The spirocyclic framework in this context provides a unique chemical scaffold that can enhance the bioactivity and stability of the final drug molecule. nbinno.com

Physicochemical Properties of 5-Azaspiro[2.4]heptane Hydrochloride
PropertyValueSource
Molecular FormulaC6H12ClN nih.gov
Molecular Weight133.62 g/mol nih.gov
Parent Compound5-Azaspiro[2.4]heptane nih.gov

Role of Boc Protection in Modulating Reactivity and Synthetic Strategy

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. guidechem.com Its role in this compound is critical for its application in multi-step synthetic sequences. The Boc group protects the pyrrolidine nitrogen, rendering it less nucleophilic and preventing unwanted side reactions during subsequent chemical transformations on other parts of the molecule. nbinno.comnbinno.com

This protection allows for selective chemical modifications, which is crucial for the development of complex Active Pharmaceutical Ingredients (APIs). nbinno.com The stability of the Boc group under a wide range of reaction conditions, coupled with its straightforward removal under mild acidic conditions, makes it an ideal strategic tool for chemists. nbinno.comguidechem.com In the synthesis of derivatives like (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, the Boc group ensures that reactions can be carried out on the carboxylic acid moiety without affecting the amine. mdpi.com

Key Features of the Boc Protecting Group
FeatureDescriptionSignificance in Synthesis
ProtectionForms a stable carbamate with the amine nitrogen.Prevents unwanted reactions at the nitrogen atom. nbinno.comnbinno.com
StabilityResistant to many nucleophiles, bases, and catalytic hydrogenation.Allows for a wide range of subsequent chemical transformations. guidechem.com
DeprotectionEasily removed under mild acidic conditions (e.g., trifluoroacetic acid).Enables the unmasking of the amine at the desired stage of the synthesis. guidechem.com
SelectivityAllows for selective functionalization of other parts of the molecule.Crucial for building complex molecules like Ledipasvir. nbinno.com

Evolution of Synthetic Strategies for Spirocyclic Amines

The growing importance of spirocyclic amines has spurred the development of new and efficient synthetic methodologies. The synthesis of the 5-azaspiro[2.4]heptane core, in particular, has evolved from challenging, low-yield procedures to more practical and scalable processes.

Early methods for preparing 4-spirocyclopropyl proline derivatives often relied on variations of the Simmons-Smith reaction, which could suffer from incomplete conversion, difficult purification, and the use of hazardous reagents like diethylzinc, making them unsuitable for large-scale synthesis. google.com This created an urgent need for more practical synthetic routes. google.com

More recent and advanced strategies include:

Diversity-Oriented Synthesis : Methods have been developed for the rapid generation of various azaspirocycles, including 5-azaspiro[2.4]heptanes, from novel building blocks through techniques like ring-closing metathesis and reductive amination. nih.gov

Enantioselective Approaches : Catalytic and enantioselective methods have been established to produce specific stereoisomers of functionalized 5-azaspiro[2.4]heptanes. One key reaction is the double allylic alkylation of a glycine imine analogue under phase-transfer conditions, which has been successfully applied to the synthesis of the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com

Asymmetric Hydrogenation : Highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates provides another route to key intermediates for the enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-azaspiro[2.4]heptan-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)12-13-7-6-11(8-13)4-5-11/h4-8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRACYECLZUTTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN1CCC2(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Boc Amino 5 Aza Spiro 2.4 Heptane Derivatives

Enantioselective Synthesis Approaches to 5-(Boc-amino)-5-aza-spiro[2.4]heptane-6-carboxylic Acid and Analogues

Enantioselective synthesis is crucial for producing the desired stereoisomer of these spirocyclic compounds, as biological activity is often highly dependent on the three-dimensional arrangement of atoms. The primary strategies employed include catalytic asymmetric reactions, chiral pool synthesis, and asymmetric hydrogenation of key intermediates.

Catalytic Asymmetric Reactions for Spirocycle Construction

Catalytic asymmetric reactions offer an efficient and atom-economical approach to constructing chiral spirocycles. nih.govacs.org These methods utilize a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product.

A key strategy for the enantioselective synthesis of the (S)-4-methyleneproline scaffold, a precursor to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, involves a one-pot double allylic alkylation. mdpi.comresearchgate.net This reaction utilizes an imine analogue of glycine and is performed under phase-transfer catalysis (PTC) conditions with a chinchonidine-derived catalyst. mdpi.com The resulting (S)-4-methyleneproline derivatives are versatile intermediates that can be further elaborated to the desired spirocyclic product. mdpi.comresearchgate.net

The transformation of tert-butyl (S)-4-methyleneprolinate to the final N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid is a critical step in the industrial synthesis of the antiviral drug ledipasvir. mdpi.comresearchgate.net

Table 1: Key Features of the One-Pot Double Allylic Alkylation

FeatureDescription
Reaction Type One-Pot Double Allylic Alkylation
Substrate Imine analogue of glycine
Catalyst Chinchonidine-derived phase-transfer catalyst
Key Intermediate (S)-4-methyleneproline scaffold
Final Product (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Application Synthesis of Ledipasvir

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful and straightforward method for the stereoselective synthesis of spiropyrrolidines. nih.govrsc.org This reaction class has been extensively developed to produce a wide variety of biologically important spiropyrrolidine heterocycles in high yields and with excellent enantioselectivities under mild conditions. nih.govacs.org While not directly applied to this compound in the provided context, this methodology represents a highly relevant and potent strategy for the construction of the core spiropyrrolidine skeleton. nih.govrsc.orgsemanticscholar.org

The reaction involves the generation of an azomethine ylide which then undergoes a [3+2] cycloaddition with a dipolarophile to form the pyrrolidine (B122466) ring. acs.org The use of chiral catalysts, often metal-ligand complexes, allows for the control of the stereochemical outcome of the reaction. acs.org

Chiral Pool Synthesis Utilizing Natural Amino Acid Precursors

Chiral pool synthesis leverages the inherent chirality of readily available natural products, such as amino acids, to synthesize more complex chiral molecules. nih.gov This approach avoids the need for an asymmetric induction step, as the stereochemistry is already defined in the starting material.

While specific details on the derivation of this compound from 4-hydroxyproline were not found in the provided search results, 4-hydroxyproline is a common and versatile chiral starting material for the synthesis of various proline analogues. Its well-defined stereochemistry and functional groups make it an attractive precursor for the construction of complex heterocyclic systems. The general strategy would involve the modification of the hydroxyl group and subsequent ring-forming reactions to construct the spirocyclic system.

Asymmetric Hydrogenation of Key Intermediates

Asymmetric hydrogenation is a widely used and powerful technique for the enantioselective reduction of prochiral double bonds, such as C=C, C=O, and C=N bonds. nih.gov This method is particularly valuable for the synthesis of chiral amines and amino acids.

In the context of aza-spiro[2.4]heptane synthesis, a highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates has been reported. nih.gov This reaction, catalyzed by [RuCl(benzene)(S)-SunPhos]Cl, proceeds with high enantioselectivities (up to 98.7% ee) and provides a key intermediate for the synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety found in certain quinolone antibacterial agents. nih.gov

Another relevant strategy involves the palladium-catalyzed asymmetric hydrogenation of active intermediates generated in situ from an acid-catalyzed aza-Pinacol rearrangement. dicp.ac.cnnih.gov This approach has been successfully applied to the synthesis of chiral exocyclic amines with high enantiomeric excess from cyclic N-sulfonyl amino alcohols. dicp.ac.cnnih.gov This demonstrates the potential of asymmetric hydrogenation to capture and stereoselectively reduce reactive intermediates in the synthesis of complex aza-cyclic compounds.

Table 2: Asymmetric Hydrogenation for Aza-Spiro[2.4]heptane Synthesis

Catalyst SystemSubstrate TypeProductEnantioselectivity (ee)
[RuCl(benzene)(S)-SunPhos]ClProtected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates(S)-7-amino-5-azaspiro[2.4]heptane intermediateUp to 98.7%
Palladium CatalystCyclic N-sulfonyl amino alcohols (via aza-Pinacol rearrangement)Chiral exocyclic aminesUp to 98%

General Synthetic Routes to the 5-Azaspiro[2.4]heptane Scaffold

The construction of the 5-azaspiro[2.4]heptane core can be achieved through various synthetic strategies, each with its own advantages and applications. These methods range from intramolecular cyclizations to cycloaddition reactions and transition-metal-catalyzed processes.

Intramolecular Cyclization Processes

Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds, including the 5-azaspiro[2.4]heptane scaffold. A notable example is the enantioselective synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, where an intramolecular alkylation plays a key role. mdpi.com

This synthesis begins with a one-pot double allylic alkylation of a glycine imine analogue, catalyzed by a chinchonidine-derived catalyst under phase-transfer conditions, to produce a 4-methylene substituted proline derivative. mdpi.com The best yields for this initial alkylation are achieved using a slight excess of dibromide in a mixture of toluene and dichloromethane with potassium hydroxide as the base. mdpi.com The subsequent intramolecular alkylation is more effective in chloroform than in dichloromethane. mdpi.com

Another approach to spirocyclic systems involves the Prins cyclization. While not directly reported for 5-azaspiro[2.4]heptane, this methodology has been successfully applied to the synthesis of other spirocyclic amines and ethers. For instance, a Prins-type cyclization of cyclic ketones with a homoallylic alcohol has been used to generate spirocyclic tetrahydropyranyl mesylates, which can then be converted to the corresponding Boc-protected amines. nih.gov The Prins cyclization offers a pathway to complex ring systems with high diastereoselectivity. researchgate.net

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a versatile method for constructing five-membered heterocyclic rings. researchgate.netresearcher.life This reaction involves a 1,3-dipole reacting with a dipolarophile. In the context of synthesizing the pyrrolidine ring of the 5-azaspiro[2.4]heptane scaffold, azomethine ylides are particularly relevant 1,3-dipoles. wikipedia.org

Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors such as aziridines or through the condensation of an aldehyde with an amine. wikipedia.org Their reaction with an appropriate alkene (dipolarophile) leads to the formation of a pyrrolidine ring in a highly stereo- and regioselective manner. wikipedia.org This strategy has been employed in the synthesis of various spiro-pyrrolidines. researchgate.net

While a specific application of 1,3-dipolar cycloaddition for the direct synthesis of this compound is not extensively detailed in the reviewed literature, the general applicability of this method for creating substituted pyrrolidines and other spirocyclic systems is well-established. researcher.liferesearchgate.net

Simmons–Smith Cyclopropanation in Spirocyclic Amine Synthesis

The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis and has been effectively adapted for the construction of the 5-azaspiro[2.4]heptane scaffold. wikipedia.org This reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which reacts with an alkene to form a cyclopropane ring stereospecifically. wikipedia.orgnrochemistry.com

In the synthesis of 5-azaspiro[2.4]heptane derivatives, the Simmons-Smith reaction is performed on a 4-exocyclic methylene-substituted proline compound. google.com Variations of the Simmons-Smith reagent, such as those generated from diethylzinc and chloroiodomethane (Et₂Zn/ClCH₂I) or diethylzinc, diiodomethane, and trifluoroacetic acid (Et₂Zn/CH₂I₂/CF₃COOH), are also utilized. google.com The reaction is known for its compatibility with a wide range of functional groups. organicreactions.org

A key intermediate, N-Boc-4-methyleneproline, can be subjected to Simmons-Smith cyclopropanation to introduce the cyclopropane ring and form the spirocyclic core. mdpi.com The electrophilic nature of the metal carbenoid means that electron-rich alkenes generally react faster. organicreactions.org

Reagent SystemSubstrateProductNotes
Zn-Cu, CH₂I₂4-methylene proline derivative5-azaspiro[2.4]heptane derivativeClassic Simmons-Smith conditions. google.com
Et₂Zn, CH₂I₂4-methylene proline derivative5-azaspiro[2.4]heptane derivativeFurukawa modification, often shows increased reactivity. wikipedia.org
Et₂Zn, ClCH₂I4-methylene proline derivative5-azaspiro[2.4]heptane derivativeAlternative reagent system. google.com

Palladium-Catalyzed Intramolecular Cyclization Reactions

Palladium-catalyzed reactions are a powerful tool in modern organic synthesis, and they have been applied to the formation of the 5-azaspiro[2.4]heptane system. One such method involves the palladium-catalyzed intramolecular cyclization of alkynyl carboxamide compounds. researcher.life This process allows for the preparation of 5-azaspiro[2.4]heptane derivatives in moderate to excellent yields. researcher.life The reaction can be enhanced by the use of a Lewis acid, such as zinc chloride, which in a one-pot bimetallic system can lead to further functionalized products. researcher.life

These cyclization reactions often proceed in an exo-trig manner, which is sterically less demanding. nih.gov Palladium-catalyzed cycloisomerization is a well-established method for forming cyclic structures. nih.gov

Multi-step Halogenation and Reductive Dehalogenation Sequences

A multi-step sequence involving halogenation followed by reductive dehalogenation provides another synthetic route to the 5-azaspiro[2.4]heptane core. A specific example is the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid starting from a Boc-protected 4-methyleneproline derivative. mdpi.com

The first step is a dibromopropanation of the exocyclic double bond, which creates a dibrominated cyclopropane ring. This is followed by the deprotection of the ester group under basic conditions. The final and crucial step is the reductive debromination of the dibromo spirocyclic intermediate. Hydrogenolysis has been shown to be more effective for this debromination than radical reduction with tris(trimethyl)silane, with reported yields of 83% versus 53%, respectively. mdpi.com This reductive dehalogenation step ultimately furnishes the desired 5-azaspiro[2.4]heptane structure as a single stereoisomer. mdpi.com

StepReactionReagentsOutcome
1DibromopropanationCHBr₃, t-BuOKFormation of a dibrominated spirocycle
2Ester DeprotectionBasic hydrolysisConversion to the carboxylic acid
3Reductive DehalogenationH₂, Pd/CRemoval of bromine atoms to yield the final product

Protection and Deprotection Strategies for the Amino Group

The protection and deprotection of the amino group are critical steps in the multi-step synthesis of 5-azaspiro[2.4]heptane derivatives. The tert-butoxycarbonyl (Boc) group is one of the most commonly used protecting groups for amines due to its stability under a wide range of reaction conditions and its straightforward removal. fishersci.co.uk

Protection: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.uk Common bases include sodium hydroxide, 4-dimethylaminopyridine (DMAP), and sodium bicarbonate. fishersci.co.uk The reaction is versatile and can be carried out in various solvents such as water, tetrahydrofuran (THF), or acetonitrile at room temperature or with moderate heating. fishersci.co.uk

Deprotection: The removal of the Boc group is generally accomplished under acidic conditions. fishersci.co.uk A common method involves treating the Boc-protected amine with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). fishersci.co.ukorganic-chemistry.org Alternatively, hydrochloric acid (HCl) in an organic solvent can be used. fishersci.co.uk The mechanism of deprotection involves the protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. organic-chemistry.org For substrates that are sensitive to strong acids, other deprotection methods are available. fishersci.co.uk

ProcessReagentsSolvent(s)Key Features
Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP)Water, THF, AcetonitrileHigh yields, mild conditions. fishersci.co.uk
Deprotection Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)Dichloromethane (DCM)Simple carbamate hydrolysis under acidic conditions. fishersci.co.uk

Methods for N-Boc Protection of Azaspiro[2.4]heptanes

The introduction of the Boc group onto the nitrogen atom of the 5-azaspiro[2.4]heptane ring is a critical step in the synthesis of its derivatives. This protection strategy prevents the secondary amine from undergoing unwanted side reactions during subsequent synthetic transformations. The most common method for N-Boc protection involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O). total-synthesis.comjk-sci.com

The reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or sodium hydroxide, to neutralize the acidic byproduct formed during the reaction. total-synthesis.com The choice of solvent can vary, with tetrahydrofuran (THF) and dichloromethane (DCM) being common options. jk-sci.com An eco-friendly approach using a water-acetone solvent system without a catalyst has also been described, yielding the desired N-Boc product in excellent yields and short reaction times. nih.gov This method is presented as a viable alternative to previously reported procedures. nih.gov

Key reagents in this process include the amine substrate, di-tert-butyl dicarbonate, and a base, carried out in a suitable solvent. jk-sci.com The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride. jk-sci.com The subsequent collapse of the intermediate leads to the formation of the N-Boc protected amine, along with tert-butanol and carbon dioxide as byproducts. total-synthesis.com

Table 1: Reaction Conditions for N-Boc Protection of Amines.
ReagentsSolventBaseKey FeaturesReference
Di-tert-butyl dicarbonate (Boc₂O)Tetrahydrofuran (THF)Triethylamine (TEA)Standard and widely used conditions for primary and secondary amines. jk-sci.com
Di-tert-butyl dicarbonate (Boc₂O)Water-acetoneNone (Catalyst-free)Eco-friendly protocol with excellent yields and short reaction times. nih.gov

Orthogonal and Selective Boc Deprotection in Complex Syntheses

The removal of the Boc group is a crucial step that must be carefully planned, especially in the synthesis of complex molecules with multiple sensitive functional groups. The principle of orthogonality—the ability to remove one protecting group without affecting others—is paramount. total-synthesis.com The Boc group is acid-labile, making it orthogonal to other protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis). total-synthesis.com

Traditional methods for Boc deprotection rely on strong acids like trifluoroacetic acid (TFA). jk-sci.comuky.edu However, the harshness of these reagents can be detrimental to acid-sensitive substrates. This has led to the development of milder and more selective deprotection protocols.

Recent advancements have introduced novel methods for selective Boc deprotection:

Thermal Deprotection: In the absence of an acid catalyst, thermal N-Boc deprotection can be achieved in continuous flow systems. This method demonstrates selectivity, for instance, by allowing the removal of an aryl N-Boc group in the presence of an alkyl N-Boc group through careful temperature control. nih.gov

Oxalyl Chloride in Methanol: A mild method utilizing oxalyl chloride in methanol allows for the selective deprotection of N-Boc groups at room temperature. This procedure has been successfully applied to medicinally active compounds containing acid-labile functionalities where traditional acid-mediated protocols failed. uky.edu

Boiling Water Catalysis: An environmentally benign method uses boiling water to catalyze the neutral and selective removal of the Boc group. Mechanistic studies suggest that water acts as a dual acid/base catalyst at elevated temperatures. nih.gov

The choice of deprotection strategy is critical and depends on the specific substrate and the presence of other protecting groups in the molecule. The ability to selectively deprotect the N-Boc group on the azaspiro[2.4]heptane core is essential for the successful synthesis of complex target molecules. nih.gov

Table 2: Comparison of Selective N-Boc Deprotection Methods.
MethodReagents/ConditionsKey FeaturesReference
Thermal (Continuous Flow)Heat, various solvents (e.g., methanol)Acid-free; allows for sequential selective deprotection by temperature control. nih.gov
Mild ChemicalOxalyl chloride, methanolRoom temperature reaction; suitable for substrates with acid-labile groups. uky.edu
Aqueous CatalysisBoiling waterNeutral, eco-friendly conditions. nih.gov

Optimization of Synthetic Yields and Scalability for Academic and Industrial Applications

The transition of a synthetic route from a laboratory setting to industrial-scale production presents significant challenges. For derivatives of this compound, which are key intermediates in pharmaceuticals like the antiviral ledipasvir, optimizing for yield and scalability is of utmost importance. mdpi.com

Known synthetic methods for creating similar complex scaffolds often have limitations for industrial applications, sometimes requiring expensive reagents and long reaction times for moderate yields. researchgate.net Therefore, research is focused on developing practical and scalable processes.

Key areas for optimization include:

Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and reactant concentration can have a dramatic effect on yield and enantioselectivity. For instance, in a related synthesis, it was found that reaction temperature significantly affected the yield, which decreased dramatically at temperatures below -20 °C. mdpi.com

Reagent Selection: The choice of reagents can impact both the efficiency and the cost of the synthesis. In one study, cyclopropanation yields were improved from 40% to 73% by switching from bromoform to sodium tribromoacetate. Similarly, debromination was more efficient with hydrogenolysis (83% yield) compared to radical reduction (53% yield). mdpi.com

The development of robust and efficient synthetic routes is essential for meeting the demands of both academic research, which requires access to novel compounds, and the pharmaceutical industry, which requires large quantities of active pharmaceutical ingredients and their intermediates.

Table 3: Parameters for Synthetic Optimization.
ParameterOptimization StrategyImpactReference
TemperatureControlled at -20 °C for a key alkylation step.Maximized yield (71%) while maintaining high enantioselectivity. mdpi.com
ReagentsUsing sodium tribromoacetate for cyclopropanation and hydrogenolysis for debromination.Significantly improved yields for individual steps. mdpi.com
Overall SequenceOptimized three-step sequence from a key intermediate.Achieved a 49% overall yield for the target molecule. mdpi.com

Chemical Reactivity and Derivatization of 5 Boc Amino 5 Aza Spiro 2.4 Heptane

Chemical Transformations of the Boc-Protected Amine and Derived Amine Functionality

The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of 5-aza-spiro[2.4]heptane plays a crucial role in modulating its reactivity and enabling selective transformations. The removal of this group unveils a secondary amine, which serves as a versatile handle for a variety of derivatization reactions.

Amidation and Alkylation Reactions Post-Boc Deprotection

Following the deprotection of the Boc group, typically achieved under acidic conditions, the resulting 5-aza-spiro[2.4]heptane hydrochloride can readily undergo amidation and alkylation reactions. These transformations are fundamental for incorporating the spirocyclic scaffold into larger molecular frameworks, such as peptidomimetics and other biologically active compounds.

Amidation: The free secondary amine is a nucleophile that can be acylated using various reagents to form amide bonds. Standard peptide coupling conditions, employing reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine or diisopropylethylamine, are effective. For instance, coupling with N-protected amino acids can be achieved to synthesize novel peptide analogues. The choice of coupling reagent and reaction conditions can be optimized to maximize yield and minimize side reactions.

Alkylation: The secondary amine can also be functionalized through N-alkylation. This can be accomplished via reductive amination with aldehydes or ketones in the presence of a reducing agent such as sodium triacetoxyborohydride, or through nucleophilic substitution with alkyl halides. The reactivity of the amine allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex functional groups, further diversifying the chemical space accessible from this scaffold. A notable application of a derivative of this compound is in the synthesis of the hepatitis C virus (HCV) inhibitor, ledipasvir mdpi.com.

Table 1: Representative Post-Boc Deprotection Reactions
Reaction TypeReagents and ConditionsProduct TypePotential Applications
AmidationR-COOH, HATU, DIPEA, DMFN-Acyl-5-aza-spiro[2.4]heptanePeptidomimetics, enzyme inhibitors
Reductive AminationR-CHO, NaBH(OAc)3, DCEN-Alkyl-5-aza-spiro[2.4]heptaneBioactive small molecules
Nucleophilic SubstitutionR-X, K2CO3, CH3CNN-Alkyl-5-aza-spiro[2.4]heptaneFunctionalized building blocks

Functionalization Strategies for the Spiro[2.4]heptane Core

Beyond the manipulation of the amine functionality, the spiro[2.4]heptane core itself can be a target for chemical modification. These strategies aim to introduce new functional groups that can modulate the physicochemical and pharmacological properties of the resulting molecules.

Introduction of Heteroatom Substituents (e.g., Fluorine)

The introduction of heteroatoms, particularly fluorine, into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. While direct fluorination of the 5-aza-spiro[2.4]heptane core can be challenging, synthetic routes starting from fluorinated precursors offer a viable approach. For example, the synthesis of fluorinated analogues of similar spirocyclic systems, such as 2-oxa-6-azaspiro[3.3]heptane, has been reported, demonstrating the feasibility of incorporating fluorine into such scaffolds acs.org. These methods often involve the use of fluorinated building blocks in the construction of the spirocyclic ring system.

Influence of Substitution Patterns on Reactivity and Electronic Properties

The introduction of substituents on the carbocyclic rings of the spiro[2.4]heptane core can significantly influence the molecule's reactivity and electronic properties. Electron-withdrawing groups on the cyclopropane (B1198618) or cyclopentane ring can affect the nucleophilicity of the nitrogen atom through inductive effects. Conversely, electron-donating groups can enhance its nucleophilicity. The specific placement of these substituents is crucial, as their effects will be transmitted through the rigid spirocyclic framework. While extensive studies on the electronic properties of substituted 5-aza-spiro[2.4]heptane are not widely available, general principles of physical organic chemistry suggest that such modifications can be used to fine-tune the molecule's chemical behavior.

Conformational Analysis and Stereochemical Implications in Reactions

The rigid and stereochemically defined nature of the 5-aza-spiro[2.4]heptane scaffold has profound implications for its conformational preferences and the stereochemical outcome of its reactions.

Impact of Rigid Spirocyclic Structure on Conformational Preferences

The spirocyclic fusion of the cyclopropane and pyrrolidine (B122466) rings severely restricts the conformational freedom of the molecule. The pyrrolidine ring is forced into a relatively fixed conformation, which in turn dictates the spatial orientation of substituents on the nitrogen atom and adjacent carbons. This conformational rigidity is a key attribute for its use in drug design, as it can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. The synthesis of enantiomerically pure forms of derivatives, such as (S)-7-amino-5-azaspiro[2.4]heptane, highlights the importance of controlling the stereochemistry of this scaffold for biological applications nih.gov. The defined three-dimensional structure can be exploited to present functional groups in specific orientations for optimal interaction with protein binding sites.

Table 2: Summary of Key Structural and Reactivity Features
FeatureDescriptionImplication
Boc-Protected AmineAllows for controlled deprotection to reveal a reactive secondary amine.Enables sequential and selective functionalization.
Spiro[2.4]heptane CoreA rigid, three-dimensional scaffold.Provides conformational constraint for drug design.
StereochemistryThe presence of stereocenters dictates the overall molecular shape.Influences the stereochemical outcome of reactions and biological activity.

Control and Determination of Stereoselectivity in Synthetic Steps

The synthesis of enantiomerically pure 5-(Boc-amino)-5-aza-spiro[2.4]heptane and its derivatives is critical, particularly as these scaffolds form the core of pharmacologically important molecules like Ledipasvir, an antiviral agent used to treat Hepatitis C. mdpi.comnbinno.com Consequently, significant research has focused on methodologies that allow for precise control over the stereochemical outcome of the synthetic steps involved in constructing the spiro[2.4]heptane framework. Key strategies include asymmetric hydrogenation, catalyst-controlled cyclopropanation, and the use of chiral catalysts in phase-transfer reactions.

One prominent method involves the highly effective asymmetric hydrogenation of a precursor, protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates. This reaction, when conducted in the presence of the chiral catalyst [RuCl(benzene)(S)-SunPhos]Cl, yields intermediates with high enantioselectivities, reaching up to 98.7% enantiomeric excess (ee). nih.gov This step is pivotal for producing the (S)-7-amino-5-azaspiro[2.4]heptane moiety, ensuring the correct stereochemistry required for biological activity. nih.gov

Another successful approach targets the enantioselective preparation of a key intermediate, (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. This synthesis utilizes a one-pot double allylic alkylation of a glycine imine analog. mdpi.com The stereoselectivity is induced by a chinchonidine-derived catalyst under phase-transfer conditions. The reaction conditions, particularly temperature, are crucial for maximizing enantioselectivity. Optimal results, achieving a 95:5 enantiomeric ratio (e.r.), were obtained at -20 °C. A notable decrease in enantioselectivity was observed at temperatures above 0 °C, while yields dropped significantly at temperatures below -20 °C. mdpi.com

Rhodium-catalyzed asymmetric cyclopropanation of methylene-containing azacycles is another powerful tool for constructing the azaspiro[2.4]heptane core with excellent stereocontrol. acs.org While not exclusively for the title compound, this methodology demonstrates the potential for high diastereoselectivity and enantioselectivity in forming the spirocyclic structure. Using chiral dirhodium tetracarboxylate catalysts, such as Rh₂(S-p-PhTPCP)₄, cyclopropanation of various exomethylene azacycles can be achieved with high asymmetric induction. acs.org Research in this area has shown that these reactions can produce spirocyclopropanes with impressive stereochemical purity, as detailed in the table below.

Stereoselectivity in Rhodium-Catalyzed Asymmetric Cyclopropanation of Azacycles
SubstrateCatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
N-Tosyl-3-methylenepyrrolidineRh₂(S-p-PhTPCP)₄7:198%
4-Methylenepiperidine DerivativeRh₂(S-p-PhTPCP)₄>20:198%
3-Methyleneazetidine DerivativeRh₂(S-p-PhTPCP)₄N/A (Symmetrical)95%
Azaspiro[3.3]heptane DerivativeRh₂(S-p-PhTPCP)₄N/A (Symmetrical)98%

Data derived from studies on rhodium-catalyzed cyclopropanations of various azacycles, demonstrating the high potential for stereocontrol in forming related spirocyclic systems. acs.org

These examples underscore the importance of catalyst selection and reaction condition optimization in dictating the stereochemical outcome. The use of chiral auxiliaries and metal-centered catalysts allows for the synthesis of specific stereoisomers of 5-aza-spiro[2.4]heptane derivatives, which is essential for their application in medicinal chemistry. wiley-vch.de

Computational Chemistry in Understanding Reactivity and Conformation

Detailed Density Functional Theory (DFT) studies focusing specifically on the charge distribution and reactivity prediction of the ground state of this compound are not extensively available in the current scientific literature.

However, computational studies, including DFT, have been employed to understand the reactivity and stereoselectivity of reactions involving similar azaspirocyclic systems. For instance, in the context of rhodium-catalyzed cyclopropanation reactions to form azaspiro[n.2]alkanes, computational analyses have been crucial. acs.org These studies rationalize the high diastereoselectivity observed by examining the transition states of the reaction. The calculations reveal that the stereochemical outcome is controlled by the steric interactions within the chiral pocket of the catalyst, dictating how the substrate can fit and react. acs.org Such computational insights are invaluable for catalyst design and for predicting the most favorable reaction pathways to achieve desired stereoisomers. While these studies focus on the reaction mechanism rather than the intrinsic electronic properties of the isolated reactant molecule, they highlight the power of DFT in predicting chemical behavior in this class of compounds.

Applications of 5 Boc Amino 5 Aza Spiro 2.4 Heptane in Advanced Organic Synthesis

Chiral Building Block Utility in Constructing Complex Molecular Architectures

The inherent chirality and rigid spirocyclic framework of 5-(Boc-amino)-5-aza-spiro[2.4]heptane and its derivatives make them powerful tools for constructing intricate molecular architectures. The defined spatial arrangement of substituents allows for precise control over the three-dimensional shape of target molecules, a critical factor in designing compounds with high affinity and selectivity for biological targets.

The 5-aza-spiro[2.4]heptane scaffold is a key component in a variety of biologically active compounds, demonstrating its versatility across different therapeutic areas.

One of the most prominent examples is in the development of antiviral agents. A derivative of this scaffold, (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a crucial intermediate in the industrial synthesis of Ledipasvir . nih.gov Ledipasvir is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein and is a component of approved combination therapies for chronic HCV infection. nih.gov

Beyond antiviral applications, this spirocyclic motif is found in compounds targeting other disease areas. For instance, derivatives of 5-azaspiro[2.4]heptane have been developed as potent dual orexin (B13118510) 1 and orexin 2 receptor antagonists. nih.gov Orexin receptors are involved in regulating the sleep-wake cycle, making these antagonists potential treatments for insomnia. nih.gov

Furthermore, the 5-azaspiro[2.4]heptane core has been incorporated into novel dopamine (B1211576) D3 receptor antagonists. nih.gov The high affinity and selectivity of these compounds for the D3 receptor suggest their potential utility in treating central nervous system disorders such as schizophrenia and substance abuse. nih.gov In another application, a molecule incorporating a 5-azaspiro[2.4]heptan-7-amine scaffold was identified as a selective Janus kinase (JAK1) inhibitor, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis. mdpi.com The spirocyclic core was strategically combined with a 7-deazapurine moiety, demonstrating how this building block can be integrated into established pharmacophores. mdpi.com

The broader spiro[2.4]heptane framework has also been utilized in the synthesis of novel carbocyclic nucleoside analogues, such as derivatives of Entecavir , which have shown moderate activity against the hepatitis B virus (HBV). nih.gov

Table 1: Examples of Biologically Active Compounds Incorporating the 5-Aza-spiro[2.4]heptane Scaffold

Compound Class Therapeutic Target Indication
Ledipasvir Intermediate HCV NS5A Protein Hepatitis C
Orexin Receptor Antagonists Orexin 1 & 2 Receptors Insomnia
Dopamine D3 Antagonists Dopamine D3 Receptor CNS Disorders
JAK1 Inhibitor Janus Kinase 1 Autoimmune Diseases
Entecavir Analogue HBV Polymerase Hepatitis B

The spirocyclic nature of this compound offers a distinct advantage in drug design, allowing chemists to "escape from flatland" and explore three-dimensional chemical space. lifechemicals.com This is a significant departure from the often planar, aromatic structures that have historically dominated drug discovery. The rigid conformation of the spirocycle can help to pre-organize appended functional groups into a bioactive conformation, potentially increasing potency and reducing off-target effects.

A key strategy involves using the spirocyclic core to replace more flexible units in existing drug scaffolds. For example, in the development of orexin antagonists, a 4,4-disubstituted piperidine (B6355638) series was evolved into the more rigid and potent 5-azaspiro[2.4]heptane class. nih.gov This transition from a flexible piperidine to a rigid spirocycle led to the discovery of a lead compound with potent dual receptor activity and favorable pharmacokinetic properties, including good brain penetration and oral bioavailability. nih.gov

The incorporation of this scaffold can also significantly influence selectivity. The defined geometry of the spirocycle can create more specific interactions with the target protein, leading to better differentiation between related receptor subtypes or enzyme isoforms. This was a key consideration in the design of selective dopamine D3 antagonists, where the rigid spiro-heptane structure contributed to high selectivity over other dopamine receptors and the hERG channel, a critical factor for cardiac safety. nih.gov

Fragment-based drug discovery (FBDD) has become a powerful method for identifying lead compounds. nih.govnih.gov This approach relies on screening libraries of low molecular weight compounds (fragments) to find those that bind weakly but efficiently to a biological target. nih.govnih.gov These initial hits are then grown or merged to create more potent molecules.

There is a growing recognition that fragment libraries need to be more structurally diverse and three-dimensional to effectively probe the complex surfaces of protein targets. nih.gov Spirocyclic scaffolds like 5-aza-spiro[2.4]heptane are ideal candidates for inclusion in such advanced fragment libraries. Their inherent 3D character provides unique vectors for chemical elaboration that are not accessible from flat, aromatic fragments. nih.gov

While specific, publicly available library compositions are often proprietary, chemical suppliers that cater to the pharmaceutical industry offer a wide range of spirocyclic building blocks, including derivatives of 5-aza-spiro[2.4]heptane, for use in FBDD and general screening. lifechemicals.comenamine.net The commercial availability of these compounds facilitates their incorporation into discovery programs. The use of such 3D fragments can lead to novel intellectual property and provide starting points for targets that have proven difficult to drug using traditional HTS campaigns. nih.gov

Role in Catalytic Reactions

While the primary application of this compound and its derivatives is as a structural scaffold, the field of asymmetric catalysis often employs chiral amines and amino acid derivatives as ligands for metal catalysts or as organocatalysts.

The chiral environment provided by a ligand is crucial for inducing enantioselectivity in a chemical reaction. Although the use of this compound itself as a ligand in catalysis is not widely reported in the literature, its structural motifs are relevant. Chiral spirocyclic structures and proline-like derivatives are known to be effective in various enantioselective transformations.

For instance, the synthesis of a key precursor to the spiro[2.4]heptane core of Ledipasvir was itself achieved through a phase-transfer-catalyzed enantioselective alkylation, using a chinchonidine-derived catalyst. nih.gov This highlights the importance of catalysis in accessing enantiopure spirocyclic building blocks. While the title compound is the product of such catalytic processes rather than the enabler in this case, the potential for related chiral spirocyclic amines to act as ligands in other transformations remains an area for exploration.

Precursor for Structurally Diverse Chemical Scaffolds

The synthetic handles on this compound—namely the Boc-protected amine and the carbon framework—allow for its elaboration into a wide array of more complex chemical scaffolds.

The Boc-protecting group can be removed under acidic conditions, freeing the secondary amine for a variety of functionalization reactions. These include acylation, alkylation, arylation, and sulfonylation, which are standard methods for building out molecular complexity in drug discovery programs. This is demonstrated in the syntheses of the orexin and dopamine D3 receptor antagonists, where the spirocyclic amine is typically coupled with an appropriate carboxylic acid or halide. nih.govnih.gov

Furthermore, the spirocyclic core itself can be a platform for constructing fused heterocyclic systems. While specific examples starting directly from this compound are not extensively documented, related strategies show the potential for such transformations. researchgate.netnih.gov For example, intramolecular cyclization reactions involving substituents on the spirocyclic ring could lead to novel polycyclic architectures with unique three-dimensional shapes, further expanding the accessible chemical space for drug discovery.

Proline Analogues with Enhanced Conformational Restrictions

Proline is a unique proteinogenic amino acid whose cyclic side chain imposes significant conformational restraints on the peptide backbone. This property is crucial for protein folding and the specific conformations required for biological activity. Consequently, synthetic proline analogues are highly sought after for tuning the properties of peptides and designing peptidomimetics. The incorporation of a spirocyclic framework, such as that in 5-aza-spiro[2.4]heptane derivatives, is an effective method for further restricting conformational flexibility.

The spiro[2.4]heptane moiety, featuring a cyclopropane (B1198618) ring fused to a pyrrolidine (B122466) ring, introduces a high degree of rigidity. When this scaffold is incorporated into an amino acid structure, it can lock the ring into a specific pucker, thereby influencing the peptide backbone's dihedral angles (φ, ψ) more predictably than proline itself. This enhanced restriction is critical for designing molecules that target specific protein-protein interactions or enzyme active sites.

A notable application is the enantioselective synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. This compound is a key intermediate in the industrial synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). The synthesis of this proline analogue highlights the importance of non-natural amino acids as building blocks for active pharmaceutical ingredients. The presence of such conformationally restricted analogues is often critical for achieving high biological activity.

Table 1: Properties of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

PropertyValue
Molecular Formula C₁₂H₁₉NO₄
Appearance Solid
Melting Point 94–95 °C
Specific Rotation [α]D²⁵ -23.5 (c 1.00, MeOH)

Spirocyclic Lactams and Other Fused Systems

Lactams, or cyclic amides, are prevalent structural motifs in a wide range of biologically active compounds, most famously in β-lactam antibiotics. Spirocyclic lactams, which combine the structural features of a spirocycle and a lactam, are of particular interest in medicinal chemistry due to their novel three-dimensional shapes. The 5-aza-spiro[2.4]heptane framework is a precursor for the synthesis of spirocyclic pyrrolidones (γ-lactams) and other fused heterocyclic systems.

Divergent synthetic strategies, such as [3+2] and [3+3] aza-annulation reactions, have been developed to construct spirocyclic pyrrolidones and piperidones from related aza-spirocyclic precursors. These annulation reactions allow for the efficient assembly of complex fused ring systems. Such methodologies can be applied to synthesize a variety of spirocyclic α,α-disubstituted pyrrolidines, which are considered advanced building blocks for medicinal and agrochemical research. nih.gov The synthesis of these compounds often proceeds with good yields, and subsequent transformations, like the reduction of exocyclic double bonds, can occur with excellent diastereoselectivity, providing precise control over the final product's stereochemistry. nih.gov

The synthesis of spiro-fused 2-azetidinones (β-lactams) is another important area. nih.gov Methodologies for creating these structures often involve cycloaddition reactions or the cyclization of β-amino acids. nih.gov The inherent strain and defined geometry of spirocyclic β-lactams make them intriguing candidates for biological screening and as synthetic intermediates.

Table 2: Examples of Synthetic Approaches to Spirocyclic Lactams

Reaction TypeDescriptionKey Features
[3+2] Aza-Annulation Reaction of an aza-spirocyclic precursor with a three-atom component to form a five-membered lactam ring.Leads to spirocyclic pyrrolidones. nih.govnih.gov
[3+3] Aza-Annulation Reaction with a three-atom component to form a six-membered lactam ring.Leads to spirocyclic piperidones. nih.govnih.gov
Ketene-Imine Cycloaddition A [2+2] cycloaddition between a ketene (B1206846) and an imine to form a β-lactam ring.A primary method for synthesizing spiro-fused 2-azetidinones. nih.gov

Incorporation into Quinoline (B57606) Derivatives

The quinoline ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, particularly in oncology and infectious diseases. The fusion of a spirocyclic moiety onto a quinoline core represents an advanced strategy to generate novel chemical entities with enhanced three-dimensional complexity and potentially improved pharmacological profiles. This structural modification can improve properties such as aqueous solubility and provides new vectors for substitution, allowing for finer tuning of drug-target interactions.

A one-pot protocol has been developed for the synthesis of quinoline-appended spiro-quinazolinones. nih.gov This reaction proceeds through a Friedländer-type condensation of a 2-aminoacetophenone (B1585202) with a cyclic dione, followed by reaction with an anthranilamide derivative, all promoted by p-toluenesulfonic acid (p-TSA). nih.gov While this specific example does not start from 5-aza-spiro[2.4]heptane itself, the methodology demonstrates a viable pathway for incorporating spirocyclic amines into complex, fused quinoline systems. The resulting quinoline-appended spiro-quinazolinones have shown interesting photophysical properties, indicating their potential use in materials science as well as pharmaceuticals. nih.gov

The general strategy involves the reaction of an amino-substituted spirocycle, which can act as a nucleophile, in a multicomponent reaction to build the quinoline or a related fused heterocyclic system. The Friedländer annulation, a classic method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govdu.edu.eg Spirocyclic ketones or amines derived from 5-aza-spiro[2.4]heptane are potential substrates for such reactions, offering a direct route to novel spiro-fused quinoline derivatives.

Research Applications in Medicinal Chemistry Utilizing 5 Boc Amino 5 Aza Spiro 2.4 Heptane Derivatives

Scaffold Design and Optimization for Receptor Binding and Efficacy

The rigid, three-dimensional structure of the 5-aza-spiro[2.4]heptane core is a key feature leveraged by medicinal chemists. This spirocyclic system, which incorporates a cyclopropane (B1198618) ring fused to a pyrrolidine (B122466) ring, introduces specific conformational constraints into a molecule. Such restrictions are highly desirable in drug design as they can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thus enhancing binding affinity.

The presence of proline analogues, such as the 5-aza-spiro[2.4]heptane core, in peptide chains induces conformational restrictions that are critical for biological activity. mdpi.com The inherent rigidity of the spirocyclic scaffold helps to lock the orientation of substituents, allowing for precise positioning within a receptor's binding pocket. This structural constraint is a powerful tool for optimizing ligand-protein interactions. nih.govmdpi.com

The design of potent inhibitors often involves exploiting the directional and stereochemical control afforded by spirocycles to optimize potency. nih.gov By accessing new chemical space within the active site of an enzyme or receptor, these scaffolds can lead to improved binding. nih.gov The internal conformational strain a ligand incurs upon binding is a critical factor for binding affinity. nih.gov Rigid scaffolds like 5-aza-spiro[2.4]heptane can be designed to adopt a low-energy conformation that closely mimics the bound state, thereby enhancing binding efficiency.

The unique topology of the 5-aza-spiro[2.4]heptane scaffold allows for the fine-tuning of a drug candidate's pharmacological properties. By altering the substitution pattern on the spirocyclic core, chemists can modulate attributes such as potency, selectivity, and pharmacokinetic parameters.

For instance, a novel carbocyclic 2′-deoxyguanosine analogue incorporating a spiro[2.4]heptane core demonstrated moderate anti-Hepatitis B Virus (HBV) activity with an EC₅₀ value of 0.12 ± 0.02 μM. nih.gov Crucially, it showed no cytotoxicity in host HepG2 cells up to a concentration of 100 μM, resulting in a high selectivity index (SI) of over 833. nih.gov This highlights how the spirocyclic moiety can contribute to a desirable balance of activity and safety. nih.gov Further research into spirocyclic inhibitors for SARS-CoV-2 and MERS-CoV proteases has also identified compounds with high inhibitory activity and minimal cytotoxic effects. nih.gov

Pharmacological and Selectivity Data for a Spiro[2.4]heptane Analogue
CompoundTargetEC₅₀ (μM)Cytotoxicity (CC₅₀, μM)Selectivity Index (SI)Source
Spiro[2.4]heptane-containing 2′-deoxyguanosine analogueHepatitis B Virus (HBV)0.12 ± 0.02>100 (in HepG2 cells)>833 nih.gov

Role in Antiviral Compound Synthesis

The 5-aza-spiro[2.4]heptane scaffold has proven particularly valuable in the development of antiviral agents. Its structural features are well-suited for incorporation into molecules designed to inhibit viral replication processes.

Derivatives of 5-aza-spiro[2.4]heptane are crucial intermediates in the synthesis of potent inhibitors of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). mdpi.com NS5A is a phosphoprotein essential for viral RNA replication and virion assembly, making it a prime target for antiviral therapy. nih.govnih.govnih.gov Inhibitors targeting NS5A have shown high potency and a favorable safety profile. nih.gov The Boc-protected amino acid, 5-azaspiro[2.4]heptane-6-carboxylic acid, is a key element in the creation of these advanced antiviral drugs. mdpi.com

One of the most prominent applications of this scaffold is in the synthesis of Ledipasvir (GS-5885), a highly potent, once-daily oral NS5A inhibitor for treating HCV infections. mdpi.comresearchgate.net The full chemical name of Ledipasvir explicitly contains the 5-azaspiro[2.4]heptan-5-yl moiety, underscoring the centrality of this scaffold to the final drug structure. nih.gov Multiple synthetic routes have been developed to produce the enantiomerically pure (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a direct precursor to the spirocyclic component of Ledipasvir. mdpi.comresearchgate.net This demonstrates the industrial-scale importance of the 5-aza-spiro[2.4]heptane framework in producing life-saving medications. mdpi.com

Role of 5-Aza-spiro[2.4]heptane in Ledipasvir
CompoundScaffold/PrecursorApplicationSource
Ledipasvir (GS-5885)(S)-5-Azaspiro[2.4]heptane-6-carboxylic acidPotent HCV NS5A inhibitor mdpi.comnih.gov
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidN/A (Key Intermediate)Key precursor in the industrial synthesis of Ledipasvir mdpi.comresearchgate.net

The utility of spirocyclic scaffolds extends to the fight against other viral pathogens, including SARS-CoV-2, the virus responsible for COVID-19. The SARS-CoV-2 3C-like protease (3CLpro or Mpro) is an enzyme essential for viral replication, making it a validated target for antiviral drug development. nih.govnih.gov

Structure-guided design efforts have focused on creating potent inhibitors that can fit optimally into the active site of this protease. nih.gov Research has demonstrated the value of incorporating novel spirocyclic design elements, including azaspiro-heterocycles, to exploit new chemical space within the enzyme's binding cleft. nih.gov While studies have detailed the use of related azaspiro[3.3]-, azaspiro[3.4]-, and azaspiro[3.5]-spirocycles, the underlying principle of using the rigid, three-dimensional nature of these scaffolds to enhance potency is directly relevant to the 5-aza-spiro[2.4]heptane core. nih.gov These studies have yielded inhibitors with nanomolar potency against both SARS-CoV-2 3CLpro and MERS-CoV 3CLpro, highlighting the broad potential of this design strategy. nih.gov

Development of Agents for Other Therapeutic Targets

The structural rigidity and three-dimensional nature of the 5-azaspiro[2.4]heptane scaffold make it an attractive starting point for the development of novel therapeutic agents targeting a variety of proteins. The cyclopropyl (B3062369) moiety introduces a degree of conformational constraint that can be beneficial for binding to specific receptor pockets, while the pyrrolidine ring offers multiple points for chemical modification. This section explores the application of 5-(Boc-amino)-5-aza-spiro[2.4]heptane and its derivatives in the discovery of inhibitors for Cathepsin C and orexin (B13118510) receptors, as well as their development as antibacterial agents and their potential in other therapeutic areas.

Cathepsin C Inhibitors

Cathepsin C, a lysosomal cysteine protease, plays a crucial role in the activation of serine proteases found in immune cells. oaepublish.com This function has established Cathepsin C as a promising target for the treatment of inflammatory diseases that are characterized by the excessive activation of these immune cells. oaepublish.com The development of inhibitors for this enzyme has been an area of active research for over two decades. nih.gov The majority of documented Cathepsin C inhibitors are peptide-based molecules that contain an electrophilic "warhead" structure, which allows them to form a covalent bond with the catalytic cysteine residue (Cys234) in the active site of the enzyme. nih.gov

Despite the interest in spirocyclic scaffolds in medicinal chemistry, a direct application of this compound or its direct derivatives in the development of Cathepsin C inhibitors is not prominently documented in peer-reviewed literature. The research on Cathepsin C inhibitors has historically focused on nitrile and ketone-based electrophilic warheads attached to peptide-like backbones. doi.org While the exploration of novel, non-peptidic, and non-covalent inhibitors is an ongoing effort to improve selectivity and pharmacokinetic properties, the 5-azaspiro[2.4]heptane moiety has not been identified as a key structural motif in the publicly available research for this specific target. nih.gov

Orexin Receptor Antagonists

The orexin system, consisting of neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is a key regulator of wakefulness and other physiological processes. nih.govnih.gov Dual orexin receptor antagonists (DORAs) have emerged as a novel therapeutic approach for the treatment of sleep disorders. nih.govnih.gov Research has led to the discovery of a potent class of dual orexin receptor antagonists based on the 5-azaspiro[2.4]heptane scaffold. nih.govnih.gov

Starting from a series of 4,4-disubstituted piperidine (B6355638) orexin 1 receptor selective antagonists, researchers developed a novel class of 5-azaspiro[2.4]heptane derivatives with potent dual activity against both OX1 and OX2 receptors. nih.govnih.gov The synthesis of these compounds often involves the use of key intermediates derived from 5-azaspiro[2.4]heptane. nih.gov Structure-activity relationship (SAR) studies revealed that modifications to the substituents on the spirocyclic core could modulate the potency and selectivity of the compounds. nih.gov A lead compound from this series demonstrated potent in vitro activity, good brain penetration, and oral bioavailability in preclinical studies. nih.gov

Table 1: In Vitro Activity of a 5-Azaspiro[2.4]heptane Derivative as an Orexin Receptor Antagonist
CompoundOX1 R (Ki, nM)OX2 R (Ki, nM)
Lead Compound 15Potent ActivityPotent Activity

Data sourced from: Bioorganic & Medicinal Chemistry Letters, 2013. nih.gov

Antibacterial Agents

The 5-azaspiro[2.4]heptane moiety has been incorporated into novel antibacterial agents, particularly within the oxazolidinone class of antibiotics. nih.gov Oxazolidinones are a critical class of synthetic antibiotics active against a range of multidrug-resistant Gram-positive bacteria. nih.gov They function by inhibiting bacterial protein synthesis through a unique mechanism involving binding to the 50S ribosomal subunit. nih.gov

In an effort to discover new antibacterial agents, a series of novel oxazolidinones featuring a spiro[2.4]heptane moiety were synthesized and evaluated for their in vitro activity. nih.gov One study described the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane as a key intermediate for quinolone antibacterial agents. researchgate.net Another study focused on oxazolidinones where the spiro[2.4]heptane was part of the core structure, and investigated the impact of various substituents on the oxazolidinone ring on antibacterial potency. nih.gov A particular derivative containing a fluoro group demonstrated the most potent antibacterial activity against both Gram-positive and Gram-negative bacteria in this series. nih.gov

Table 2: Antibacterial Activity of a Fluoro-Substituted Oxazolidinone with a Spiro[2.4]heptane Moiety
CompoundTarget BacteriaActivity
Compound IhGram-positive and Gram-negative bacteriaMost potent in series

Data sourced from: Bioorganic & Medicinal Chemistry, 2013. nih.gov

Potential in Neurological, Metabolic, and Oncology Research

The unique structural features of 5-azaspiro[2.4]heptane derivatives suggest their potential utility in a broader range of therapeutic areas, including neurological disorders, metabolic diseases, and oncology.

In the realm of neurological research , the successful development of 5-azaspiro[2.4]heptane-based orexin receptor antagonists highlights the scaffold's ability to produce CNS-active compounds with favorable properties like good brain penetration. nih.gov Beyond sleep disorders, orexin antagonists are being investigated for their potential role in addiction and anxiety. nih.gov Furthermore, derivatives of 5-azaspiro[2.4]heptane have been explored as high-affinity and selective antagonists for the dopamine (B1211576) D3 receptor, a target implicated in conditions like schizophrenia and substance use disorders. nih.gov

The orexin system is also involved in the regulation of metabolic processes , suggesting that antagonists derived from the 5-azaspiro[2.4]heptane scaffold could be explored for metabolic diseases. Orexin receptors are found in peripheral tissues such as the gut and adipose tissue, indicating a role in energy homeostasis. nih.gov

In oncology research , the application of spirocyclic scaffolds is an active area of investigation. While direct studies of 5-azaspiro[2.4]heptane derivatives in cancer are not widely reported, research on other azaspirocycles has shown promise. For instance, a series of 1-oxa-4-azaspiro nih.govnih.govdeca-6,9-diene-3,8-dione derivatives, which are structurally distinct but also spirocyclic, have demonstrated potent antitumor activity against various cancer cell lines, including lung, breast, and cervical cancer. nih.govmdpi.com The development of natural product-derived anticancer agents and the synthesis of their analogues remains a key strategy in cancer drug discovery, and novel scaffolds like 5-azaspiro[2.4]heptane could offer new avenues for exploration. frontiersin.org

Q & A

Q. What are the key synthetic routes for preparing 5-(Boc-amino)-5-aza-spiro[2.4]heptane, and what experimental conditions are critical for yield optimization?

The compound can be synthesized via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate, as demonstrated in a method achieving stereoselective construction of the spirocyclic core . Key parameters include:

  • Use of chiral catalysts (e.g., AgOAc with phosphine ligands) for enantiocontrol.
  • Reaction temperature (typically 25–40°C) to balance reaction rate and stereoselectivity.
  • Boc-protection of the amine group post-cyclization to prevent side reactions . Yield optimization requires careful control of stoichiometry and purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • NMR : The spirocyclic structure is confirmed by distinct signals for the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and azaspiro protons (split signals due to restricted rotation) .
  • HPLC-MS : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) with detection of [M+H]⁺ at m/z 212.28 .
  • X-ray crystallography (if crystals form) to resolve stereochemistry and bond angles in the spiro framework .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid : Immediate washing with water for skin/eye contact (15+ minutes); seek medical attention if irritation persists .
  • Storage : Room temperature in airtight containers, away from oxidizers and moisture .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound intermediates be resolved, and what analytical methods validate chiral purity?

A kinetic resolution method using immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents (e.g., toluene) selectively hydrolyzes one enantiomer of a precursor, achieving >95% enantiomeric excess (ee) . Validation methods include:

  • Chiral HPLC : Using Chiralpak AD-H columns (heptane/ethanol mobile phase) to separate enantiomers .
  • Polarimetry : Specific rotation measurements to confirm ee values .

Q. What catalytic strategies enable asymmetric synthesis of the spiro[2.4]heptane scaffold, and how do solvent systems influence stereochemical outcomes?

Asymmetric organocatalysis with thiourea-based catalysts promotes cycloaddition reactions, achieving >90% ee in polar aprotic solvents (e.g., DMF or THF) . Solvent effects:

  • Polar solvents stabilize transition states via dipole interactions, enhancing enantioselectivity.
  • Nonpolar solvents (e.g., toluene) may reduce reaction rates but improve catalyst recyclability .

Q. What role does this compound play in synthesizing active pharmaceutical ingredients (APIs), and how are its intermediates modified for target specificity?

The compound serves as a key intermediate in APIs like Ledipasvir (HCV protease inhibitor). Modifications include:

  • Carboxylic acid functionalization : Ester hydrolysis of methyl 5-azaspiro[2.4]heptane-6-carboxylate derivatives to enhance binding to viral targets .
  • Spirocyclic rigidity : The constrained geometry improves metabolic stability and target affinity .

Q. How does the spiro[2.4]heptane core influence the compound’s reactivity in nucleophilic or electrophilic reactions, and what computational methods predict its behavior?

  • Steric effects : The spiro structure hinders nucleophilic attack at the bridgehead nitrogen, favoring reactions at the Boc-protected amine .
  • DFT calculations : Predict electrophilic substitution sites by analyzing electron density maps (e.g., Fukui indices) .
  • CoMFA models : Used to correlate structural features with biological activity in drug design .

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